1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation . The exact pathways and molecular targets depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Another compound with potential therapeutic applications.
What sets this compound apart is its unique structure, which combines the indole core with a pyridazino ring and a chlorophenyl group
Properties
CAS No. |
51916-93-9 |
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Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1,2,3,5-tetrahydropyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C16H12ClN3O/c17-11-7-3-1-5-9(11)14-13-10-6-2-4-8-12(10)18-15(13)16(21)20-19-14/h1-8,14,18-19H,(H,20,21) |
InChI Key |
LZBUMHBJLATWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)NN2)NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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